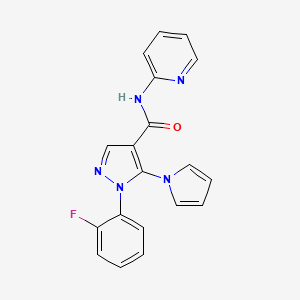
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, also known as FPYPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. In addition, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it has been shown to have a high degree of selectivity for its target enzymes and proteins. This means that it is less likely to have off-target effects that could lead to unwanted side effects. However, one limitation of 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is that it can be difficult to synthesize in large quantities, which can limit its use in certain lab experiments.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is interest in developing new synthesis methods for 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could make it more widely available for research purposes.
Conclusion:
In conclusion, 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, and has a high degree of selectivity for its target enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide that could lead to new treatments for a variety of diseases.
合成法
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-fluoroaniline, which is reacted with 2-bromopyridine to form 2-fluoro-N-(2-pyridinyl)aniline. This compound is then reacted with 1H-pyrrole-1-carboxaldehyde to form N-(2-pyridinyl)-5-(1H-pyrrol-1-yl)-2-fluoroaniline. Finally, this compound is reacted with 4-cyanopyrazole to form 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.
科学的研究の応用
1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 1-(2-fluorophenyl)-N-2-pyridinyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2-fluorophenyl)-N-pyridin-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)25-19(24-11-5-6-12-24)14(13-22-25)18(26)23-17-9-3-4-10-21-17/h1-13H,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUYOWLKGZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=CC=CC=N3)N4C=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6074895.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2-furancarboxamide](/img/structure/B6074903.png)

![2-(cyclopropylacetyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074919.png)
![1-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B6074921.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6074923.png)
![1-(2-methoxyphenyl)-N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6074938.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)

![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)